molecular formula C27H27N3O2S2 B12141444 (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141444
M. Wt: 489.7 g/mol
InChI Key: CDIMLGCPAAVKSV-ULJHMMPZSA-N
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Description

The compound (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the subsequent functionalization to introduce the butyl, pyrazolyl, and phenyl groups. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazolyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: Its biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and anticancer mechanisms.

    Medicine: The compound could be explored for its therapeutic potential in treating infections, inflammation, and cancer.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar compounds to (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

  • This compound
  • This compound

These compounds share similar structural features but may differ in their biological activities and chemical reactivity. The uniqueness of This compound lies in its specific substituents, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-4-6-14-29-26(31)24(34-27(29)33)17-20-18-30(21-10-8-7-9-11-21)28-25(20)23-13-12-22(16-19(23)3)32-15-5-2/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17-

InChI Key

CDIMLGCPAAVKSV-ULJHMMPZSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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